molecular formula C16H19P B1265831 tert-Butyldiphenylphosphine CAS No. 6002-34-2

tert-Butyldiphenylphosphine

Cat. No. B1265831
CAS RN: 6002-34-2
M. Wt: 242.29 g/mol
InChI Key: QZUPHAGRBBOLTB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyldiphenylphosphine and related compounds involves multiple steps, often starting from tert-butyl dichlorophosphine or other phosphorus-containing precursors. Scherer and Gick (1970) outlined a multi-step synthesis to transform tert-butyl-dichlorophosphine into methyl-tert-butyl-chlorophosphine, which serves as a precursor for further derivatization into various phosphines and phosphine oxides (Scherer & Gick, 1970).

Molecular Structure Analysis

Hinchley et al. (2004) provided detailed insights into the molecular structure of tetra-tert-butyldiphosphine, a related compound, showcasing the influence of steric hindrance on the molecular geometry through electron diffraction and X-ray diffraction techniques. This study highlighted the conformational flexibility and structural deviations arising from the bulky tert-butyl groups (Hinchley et al., 2004).

Chemical Reactions and Properties

The reactivity of tert-Butyldiphenylphosphine with transition metals has been extensively explored. For instance, Stambuli, Bühl, and Hartwig (2002) demonstrated the synthesis and reactivity of monomeric arylpalladium(II) halide complexes with tert-butylphosphine ligands, shedding light on the ligand's role in facilitating catalytic cross-coupling reactions (Stambuli et al., 2002).

Scientific Research Applications

1. Molecular Structure Analysis

Tert-butyldiphenylphosphine and its derivatives have been studied for their unique molecular structures. For instance, tetra-tert-butyldiphosphine exhibits a highly distorted and sterically crowded molecular structure, with significant deformations within the tert-butyl groups. This characteristic makes it a subject of interest in the analysis of molecular conformations and bonding energies (Hinchley et al., 2004).

2. Catalysis in Organic Synthesis

Tert-butyldiphenylphosphine-related compounds have been employed as ligands in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These reactions are crucial in organic synthesis, particularly for constructing complex organic molecules. Sterically demanding, water-soluble alkylphosphines derived from tert-butylphosphine, like t-Bu-Amphos and t-Bu-Pip-phos, have shown significant activity in these reactions (DeVasher et al., 2004).

3. Asymmetric Synthesis

Phosphine ligands derived from tert-butylphosphine are used in asymmetric synthesis. For example, (S)-2-(tert-Butylmethylphosphino)phenol, synthesized from tert-butyldichlorophosphine, serves as a ligand in copper-catalyzed asymmetric conjugate additions, achieving high enantioselectivity (Takahashi et al., 2005).

4. Photophysical Applications

In the field of photophysics, tert-butyldiphenylphosphine derivatives, such as those used in Ir(III) phosphors, have been explored for applications in organic light-emitting diodes (OLEDs). These phosphors, when used as dopants, contribute to achieving high efficiencies and stable color outputs in OLEDs (Chang et al., 2013).

5. Synthesis of Chiral Compounds

Chiral tert-butyldiphenylphosphine ligands are used in rhodium-catalyzed asymmetric hydrogenations. These ligands are essential for producing chiral compounds, which have wide applications in pharmaceuticals and fine chemicals (Imamoto et al., 2004).

6. Sterically Encumbered Systems

Tert-butyldiphenylphosphine and its analogs are researched for their potential in creating sterically encumbered systems with low-coordinate phosphorus centers. These systems are significant in the study of phosphorus chemistry and the development of novel materials (Shah et al., 2000).

Safety And Hazards

Tert-Butyldiphenylphosphine is toxic if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, it is advised to immediately call a poison center or doctor .

Future Directions

While specific future directions for tert-Butyldiphenylphosphine are not mentioned in the search results, it is noted that related compounds have been employed as ligands in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings . These reactions are crucial in organic synthesis, particularly for constructing complex organic molecules .

properties

IUPAC Name

tert-butyl(diphenyl)phosphane
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H19P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZUPHAGRBBOLTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19P
Source PubChem
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DSSTOX Substance ID

DTXSID60208727
Record name tert-Butyldiphenylphosphine
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Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

tert-Butyldiphenylphosphine

CAS RN

6002-34-2
Record name tert-Butyldiphenylphosphine
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Record name tert-Butyldiphenylphosphine
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Synthesis routes and methods

Procedure details

466 ml of a 1.06 Molar titrated solution of 494 mmoles of t-butylmagnesium chloride in 466 ml of ether was added dropwise to a stirred solution of 88.4 g (494 mmoles) of phenyldichlorophosphine in 750 ml of anhydrous ether, maintained at +10° C. under an inert atmosphere. After the addition was complete the mixture was stirred for 15 minutes at +10° C., then the reaction mixture was allowed to gradually warm to ambient temperature. A Grignard mixture of 741 mmoles of phenylmagnesium bromide (prepared from 116.4 g of bromobenzene and 19.8 g of magnesium turnings in 450 ml of anhydrous ether) was added dropwise at +27° C., and the reaction mixture was then refluxed for 18 hours. The mixture was cooled to +18° C., and 340 ml of water was added dropwise at a temperature of between +18° C. and +36° C. After treatment with concentrated hydrochloric acid and ammonium hydroxide distillation gives t-butyldiphenylphosphine. 31P-NMR(delta)=17.53 ppm (relative intensity 1000.59), Yield=about 46%, BP=120°-125° C. at 0.2 torr.
Quantity
494 mmol
Type
reactant
Reaction Step One
Quantity
88.4 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
450 mL
Type
reactant
Reaction Step Three
Name
Quantity
340 mL
Type
reactant
Reaction Step Four
Name
Quantity
466 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
H Tsuji, S Komatsu, Y Kanda, T Umehara, T Saeki… - Chemistry …, 2006 - journal.csj.jp
… The perfect double ortho-lithiaton of the tert-butyldiphenylphosphine oxide also took place … oxide and partially ortho-lithiated tert-butyldiphenylphosphine oxide, generated by the in situ …
Number of citations: 18 www.journal.csj.jp
I Zayakin, I Bagryanskaya, D Stass, M Kazantsev… - Crystals, 2020 - mdpi.com
We synthesized two new organogold derivatives of a nitronyl nitroxide (NN) with phosphine ligands, namely NN-Au-P t BuPh 2 and NN-Au-P t Bu 2 Ph. They were characterized by X-…
Number of citations: 6 www.mdpi.com
CH Bushweller, MZ Lourandos - Inorganic Chemistry, 1974 - ACS Publications
CHC1F2) at-42 revealed a symmetrical doublet resonance (1.34; average 3/pcch= 15.0 Hz) consistent with rapid teri-butyl rotation on the dnmr time scale. 23’3 At lower temperatures (…
Number of citations: 1 pubs.acs.org
G Agbeworvi, Z Assefa, RE Sykora… - Acta Crystallographica …, 2015 - scripts.iucr.org
… The tert-butyldiphenylphosphine oxide was unintentionally obtained during the reaction … The product was obtained after mixing tert-butyldiphenylphosphine (0.0600 g, 0.24 mmol) with a …
Number of citations: 8 scripts.iucr.org
K Hirano, H Yorimitsu, K Oshima - Organic Letters, 2004 - ACS Publications
… For instance, tert-butyldiphenylphosphine was prepared from tert-butyl Grignard reagent and chlorodiphenylphosphine. tert-Butyl chloride reacts with lithium diphenylphosphide to …
Number of citations: 45 pubs.acs.org
CM Tang, Y Zeng, XG Yang, YC Lei… - Journal of Molecular …, 2009 - Elsevier
… In addition, other phosphine ligands such as PPh 3 , TPPTS, tert-butyldiphenylphosphine, benzyldiphenylphosphine and allyldiphenylphosphine, which are used alone, have no …
Number of citations: 52 www.sciencedirect.com
TA Albright, WJ Freeman… - The Journal of Organic …, 1975 - ACS Publications
… going from methyl to tert-butyldiphenylphosphine oxide (compounds 5, 8, 9, and 10) causes … purchased from Aldrich Chemicals, tert-Butyldiphenylphosphine oxide (10) was prepared by …
Number of citations: 145 pubs.acs.org
MC Belhomme, T Guérin, A Panossian… - … , Sulfur, and Silicon and …, 2023 - Taylor & Francis
… as triphenylphosphine oxide (10%) and tert-butyldiphenylphosphine oxide (10%). When 1,2-… by triphenylphosphine oxide (7%) and tert-butyldiphenylphosphine oxide (3%) as well as …
Number of citations: 5 www.tandfonline.com
D Ahneman - 2012 - udspace.udel.edu
Mechanistic studies of the silyl-Heck reaction were performed. The precatalyst for the reaction was characterized by NMR and X-ray crystallography. NMR experiments were conducted …
Number of citations: 4 udspace.udel.edu
MB Tollefson, JJ Li, P Beak - Journal of the American Chemical …, 1996 - ACS Publications
Double labeling has been used under the endocyclic restriction test to show that transfers of phosphorus from oxygen to carbon in the conversions of lithio phosphinite 1 to alkoxy …
Number of citations: 39 pubs.acs.org

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